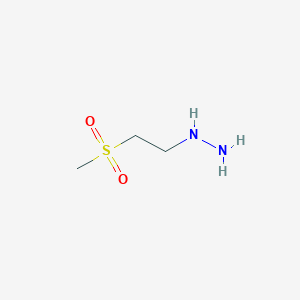
Benzyl 3-amino-2,6-difluorobenzoate
Vue d'ensemble
Description
Benzyl 3-amino-2,6-difluorobenzoate is a chemical compound with the molecular formula C14H11F2NO2 . It has an average mass of 263.239 Da and a monoisotopic mass of 263.075775 Da .
Synthesis Analysis
The synthesis of this compound involves the use of pyridine and propane-1-sulfonyl chloride in dichloromethane at 20℃ . The reaction is stirred at room temperature overnight, then poured into water, and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered and the filtrate concentrated under vacuum. The desired compound is isolated with silica gel column chromatography to give a colorless oil .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C14H11F2NO2/c15-10-6-7-11(17)13(16)12(10)14(18)19-8-9-4-2-1-3-5-9/h1-7H,8,17H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 263.24 . It is a liquid in physical form . The exact boiling point is not specified in the search results .Applications De Recherche Scientifique
Antitumor Properties
Benzyl 3-amino-2,6-difluorobenzoate derivatives have shown potential in antitumor research. For example, fluorinated 2-(4-aminophenyl)benzothiazoles have exhibited potent cytotoxicity in vitro against certain human breast cancer cell lines. These compounds have displayed a selective profile, showing effectiveness against particular cell lines while being inactive against others. The focus on specific derivatives like 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole for pharmaceutical development indicates the significance of these compounds in cancer research (Hutchinson et al., 2001).
Soil Movement Studies
In the context of soil science, derivatives of this compound, like 2,6-difluorobenzoate, have been used as tracers to study water movement in porous media. These compounds, owing to their conservative and non-interacting nature, can mimic the transport properties of other elements like bromine, making them useful in environmental studies (Jaynes, 1994).
Prodrug Development
Amino acid prodrugs of this compound derivatives have been evaluated for their antitumor properties. The creation of water-soluble, chemically stable prodrugs addresses the challenges related to the lipophilicity of the parent compounds. These prodrugs have shown potential in significantly retarding the growth of certain tumors, with manageable side effects, indicating their suitability for clinical evaluation (Bradshaw et al., 2002).
Peptide Functionalization
This compound derivatives have been utilized in peptide functionalization. For instance, visible light-sensitized benzylic sp3 C-H fluorination protocols using these derivatives have been optimized for the direct functionalization of phenylalanine-like residues in peptides. This highlights their role in the field of bioorganic chemistry and peptide research (Bume et al., 2016).
Amino Acid Mimetics
In pharmaceutical chemistry, this compound derivatives have been used to create amino acid mimetics. These compounds have applications in the development of novel therapeutic agents, offering a way to mimic amino acid structures and functions (Zaman et al., 2005).
Safety and Hazards
The safety information for Benzyl 3-amino-2,6-difluorobenzoate indicates that it has a GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Propriétés
IUPAC Name |
benzyl 3-amino-2,6-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2/c15-10-6-7-11(17)13(16)12(10)14(18)19-8-9-4-2-1-3-5-9/h1-7H,8,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBMWLIYOSBXKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694266 | |
| Record name | Benzyl 3-amino-2,6-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
918523-44-1 | |
| Record name | Benzyl 3-amino-2,6-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine](/img/structure/B1373350.png)
![(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B1373351.png)



![2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol](/img/structure/B1373356.png)